molecular formula C8H9N3O2 B13911397 5-(3-furylmethoxy)-1H-pyrazol-3-amine

5-(3-furylmethoxy)-1H-pyrazol-3-amine

Cat. No.: B13911397
M. Wt: 179.18 g/mol
InChI Key: IHNPUHXLPRZSNG-UHFFFAOYSA-N
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Description

5-(3-furylmethoxy)-1H-pyrazol-3-amine is a heterocyclic compound that features a furan ring attached to a pyrazole moiety via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-furylmethoxy)-1H-pyrazol-3-amine typically involves the reaction of 3-furylmethanol with a pyrazole derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles such as the use of eco-friendly solvents and catalysts are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-(3-furylmethoxy)-1H-pyrazol-3-amine can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(3-furylmethoxy)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 5-(3-furylmethoxy)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan and pyrazole rings contribute to its binding affinity and specificity. Pathways involved may include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

  • 5-(2-furylmethoxy)-1H-pyrazol-3-amine
  • 5-(3-thienylmethoxy)-1H-pyrazol-3-amine
  • 5-(3-pyridylmethoxy)-1H-pyrazol-3-amine

Comparison: Compared to its analogs, 5-(3-furylmethoxy)-1H-pyrazol-3-amine exhibits unique properties due to the presence of the furan ring, which can enhance its reactivity and binding interactions. The methoxy linkage also provides flexibility in its chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3-(furan-3-ylmethoxy)-1H-pyrazol-5-amine

InChI

InChI=1S/C8H9N3O2/c9-7-3-8(11-10-7)13-5-6-1-2-12-4-6/h1-4H,5H2,(H3,9,10,11)

InChI Key

IHNPUHXLPRZSNG-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1COC2=NNC(=C2)N

Origin of Product

United States

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